molecular formula C13H26O4 B14468828 1,5-Dideoxy-3-O-octanoylpentitol CAS No. 68444-34-8

1,5-Dideoxy-3-O-octanoylpentitol

Cat. No.: B14468828
CAS No.: 68444-34-8
M. Wt: 246.34 g/mol
InChI Key: LUDACWMQKQNKNA-UHFFFAOYSA-N
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Description

1,5-Dideoxy-3-O-octanoylpentitol: is a synthetic compound that belongs to the class of sugar alcohols It is characterized by the absence of hydroxyl groups at positions 1 and 5 and the presence of an octanoyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dideoxy-3-O-octanoylpentitol typically involves the following steps:

    Protection of Hydroxyl Groups: The starting material, a pentitol, undergoes protection of its hydroxyl groups using suitable protecting groups such as acetals or silyl ethers.

    Selective Deoxygenation: The protected pentitol is subjected to selective deoxygenation at positions 1 and 5. This can be achieved using reagents like tributyltin hydride in the presence of a radical initiator.

    Introduction of Octanoyl Group: The deoxygenated intermediate is then reacted with octanoyl chloride in the presence of a base such as pyridine to introduce the octanoyl group at position 3.

    Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dideoxy-3-O-octanoylpentitol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the octanoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dideoxy-3-O-octanoylpentitol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-Dideoxy-3-O-octanoylpentitol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dideoxy-1,5-imino-D-glucitol: Known for its enzyme inhibitory properties.

    1,5-Dideoxy-1,5-imino-D-mannitol: Another compound with similar inhibitory effects on enzymes.

    1,5-Dideoxy-1,5-imino-D-xylitol: Used in the study of glycosidase inhibition.

Uniqueness

1,5-Dideoxy-3-O-octanoylpentitol is unique due to the presence of the octanoyl group at position 3, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

68444-34-8

Molecular Formula

C13H26O4

Molecular Weight

246.34 g/mol

IUPAC Name

2,4-dihydroxypentan-3-yl octanoate

InChI

InChI=1S/C13H26O4/c1-4-5-6-7-8-9-12(16)17-13(10(2)14)11(3)15/h10-11,13-15H,4-9H2,1-3H3

InChI Key

LUDACWMQKQNKNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C(C)O)C(C)O

Origin of Product

United States

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